molecular formula C24H37BrN2O3 B1663918 Bromoacetylalprenololmenthane CAS No. 76298-89-0

Bromoacetylalprenololmenthane

Cat. No. B1663918
CAS RN: 76298-89-0
M. Wt: 481.5 g/mol
InChI Key: BFOCYXZRUJLPAA-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-((8-bromoacetylamino-4-menthane-1-yl)amino)-1-propanol is a bioactive chemical.

Scientific Research Applications

  • Irreversible Binding to Beta-Adrenergic Receptors : BAAM can irreversibly bind and block beta-adrenergic receptors, demonstrated in various studies involving rat heart, lung, and brain tissues (Pitha et al., 1982). This property makes BAAM useful for studying receptor regeneration and dynamics.

  • Cardiac Beta-Adrenoceptor Synthesis : Research using BAAM has shed light on beta-adrenoceptor synthesis in the rat left ventricle under both normoxic and hypoxic conditions (Winter et al., 1988). Such studies contribute to our understanding of heart function under various physiological conditions.

  • Modulation of Hormone-Induced Receptor Internalization : BAAM's ability to inhibit hormone-induced β-adrenergic receptor internalization in lymphoma cells has been a significant finding, providing insights into the relationship between receptor internalization and desensitization (Box & Staehelin, 1987).

Cardiovascular Pharmacology BAAM has played a crucial role in cardiovascular pharmacology research, particularly in understanding beta-adrenergic antagonism:

  • Effects on Rat Left Atria : Studies on rat left atria have shown that BAAM acts as a competitive slowly reversible β1-adrenoceptor antagonist, influencing cardiac responses (Surman & Doggrell, 1993).

  • Receptor Occupancy and Drug Efficacy : Research on rat left atria and portal vein has utilized BAAM to determine the dissociation constant and receptor occupancy for isoprenaline, providing crucial data for understanding the efficacy of beta-adrenergic drugs (Doggrell, 1990).

  • Impact on Hypertensive and Normotensive Rats : BAAM has been used to study the cardiac responses to isoprenaline in both hypertensive and normotensive rat models, offering insights into cardiovascular disease mechanisms (Doggrell et al., 1997).

Other Research Areas BAAM's versatility extends beyond cardiovascular and receptor studies:

  • Parotid Acinar Cells : BAAM has been used to investigate beta-adrenergic receptor function in rat parotid acinar cells, contributing to our understanding of exocrine secretion mechanisms (Kousvelari et al., 1983).

  • Synthesis and Characterization : The synthesis and identification of BAAM have been documented, providing a foundation for its use in various research applications (Lü et al., 1991).

properties

CAS RN

76298-89-0

Product Name

Bromoacetylalprenololmenthane

Molecular Formula

C24H37BrN2O3

Molecular Weight

481.5 g/mol

IUPAC Name

2-bromo-N-[2-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide

InChI

InChI=1S/C24H37BrN2O3/c1-5-8-18-9-6-7-10-21(18)30-17-20(28)16-26-24(4)13-11-19(12-14-24)23(2,3)27-22(29)15-25/h5-7,9-10,19-20,26,28H,1,8,11-17H2,2-4H3,(H,27,29)

InChI Key

BFOCYXZRUJLPAA-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O

Canonical SMILES

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAAM
BrAAM
bromoacetylalprenololmentane
bromoacetylalprenololmenthane
M-75

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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